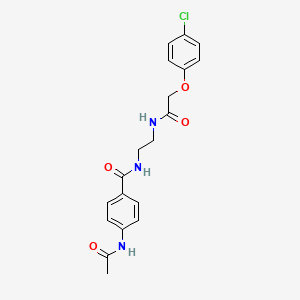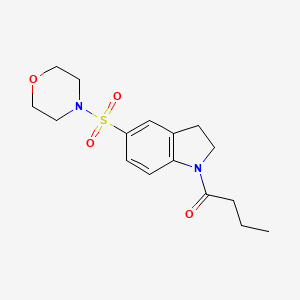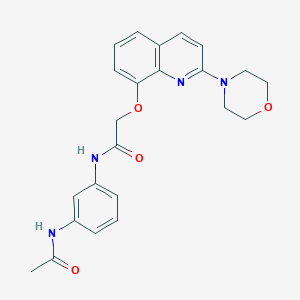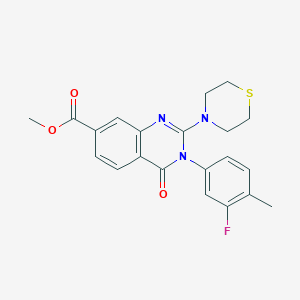![molecular formula C16H22ClF3N6O B3012125 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea CAS No. 338792-96-4](/img/structure/B3012125.png)
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea is a useful research compound. Its molecular formula is C16H22ClF3N6O and its molecular weight is 406.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Agents : Compounds with substituted piperazines, including derivatives similar to the specified compound, have shown potential as anti-HIV agents. These compounds demonstrate antiviral properties, highlighting their therapeutic potential in this area (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).
Antibacterial and Anticancer Properties : Certain derivatives have been investigated for their antibacterial and anticancer properties. This includes the synthesis and evaluation of compounds with similar structures for their potential in treating bacterial infections and cancer (Bondock & Gieman, 2015).
Synthesis of Complex Molecules : The compound has been used in the synthesis of various complex molecules. This includes its use as a building block for creating more complex structures with potential pharmaceutical applications (Zupančič, Svete, & Stanovnik, 2009).
Catalyst in Chemical Reactions : It has been used in the preparation of catalysts for chemical reactions. For example, derivatives have been employed in the synthesis of polymer-supported supernucleophilic reagents and linear macromolecules (Huang, Zheng, Zhang, & Sun, 2000).
Anti-Inflammatory and Anti-Proliferative Activities : Some N-acyl-N-phenyl ureas of piperidine and substituted piperidines, which are structurally related to the specified compound, have shown promising anti-inflammatory and anti-proliferative activities (Ranise et al., 2001).
Antimicrobial Agents : Derivatives containing the specified structure have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Neurokinin Receptor Visualization : The compound has been used in the synthesis of radioligands suitable for positron emission tomography (PET) imaging of neurokinin receptors in vivo (Van der Mey et al., 2005).
properties
IUPAC Name |
(3E)-1-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-3-(dimethylaminomethylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N6O/c1-24(2)11-23-15(27)21-3-4-25-5-7-26(8-6-25)14-13(17)9-12(10-22-14)16(18,19)20/h9-11H,3-8H2,1-2H3,(H,21,27)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLKUBYJSMQFAD-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NCCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)
![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)
![3-[2-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3012050.png)
![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)